molecular formula C22H24ClN3O3 B11421914 2-(4-chloro-3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide

2-(4-chloro-3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide

Cat. No.: B11421914
M. Wt: 413.9 g/mol
InChI Key: ZBBUNMBDCDQIJJ-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenoxy group, an oxadiazole ring, and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Oxadiazole Ring Formation: The next step is the synthesis of the 1,2,4-oxadiazole ring. This can be achieved by reacting 4-methylbenzonitrile with hydrazine hydrate, followed by cyclization with an appropriate carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the phenoxy intermediate with the oxadiazole derivative using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under mild conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the acetamide moiety, potentially leading to ring opening or amine formation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution of the chloro group can introduce various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s potential bioactivity can be explored. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and oxadiazole moieties may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-methylphenoxy)-N-(methyl)-N-(propan-2-yl)acetamide: Similar structure but lacks the oxadiazole ring.

    2-(4-chloro-3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide: Similar structure but lacks the isopropyl group.

Uniqueness

The presence of both the oxadiazole ring and the isopropyl group in 2-(4-chloro-3-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide makes it unique compared to similar compounds. These structural features may contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H24ClN3O3

Molecular Weight

413.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-propan-2-ylacetamide

InChI

InChI=1S/C22H24ClN3O3/c1-14(2)26(21(27)13-28-18-9-10-19(23)16(4)11-18)12-20-24-22(25-29-20)17-7-5-15(3)6-8-17/h5-11,14H,12-13H2,1-4H3

InChI Key

ZBBUNMBDCDQIJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN(C(C)C)C(=O)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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